molecular formula C11H10N2 B3031939 2-(3,4-Dihydroisoquinolin-1-yl)acetonitrile CAS No. 88422-81-5

2-(3,4-Dihydroisoquinolin-1-yl)acetonitrile

Cat. No.: B3031939
CAS No.: 88422-81-5
M. Wt: 170.21 g/mol
InChI Key: WXAPQORJZZXZJE-UHFFFAOYSA-N
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Description

2-(3,4-Dihydroisoquinolin-1-yl)acetonitrile is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinolines are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 2-(3,4-Dihydroisoquinolin-1-yl)acetonitrile is through a modified Strecker reaction. This involves the reaction between 1,2,3,4-tetrahydroisoquinoline, an aldehyde, and potassium cyanide in the presence of a catalyst such as silica-supported sulfuric acid in acetonitrile at room temperature . The reaction typically yields the desired compound in good purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification steps such as crystallization and distillation are crucial to obtain the compound in high purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroisoquinolin-1-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives of the isoquinoline ring.

    Reduction: Amino derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,4-Dihydroisoquinolin-1-yl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound can be used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydroisoquinolin-1-yl)acetonitrile depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a therapeutic effect. The exact pathways involved can vary depending on the specific biological system and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroisoquinoline: A closely related compound with similar structural features but lacking the nitrile group.

    1,2,3,4-Tetrahydroisoquinoline: Another related compound that serves as a precursor in the synthesis of 2-(3,4-Dihydroisoquinolin-1-yl)acetonitrile.

    Isoquinoline: The parent compound of the isoquinoline family, which has a wide range of derivatives with diverse biological activities.

Uniqueness

This compound is unique due to the presence of both the isoquinoline ring and the nitrile group. This combination imparts specific chemical reactivity and biological activity that can be exploited in various applications. The nitrile group, in particular, allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(3,4-dihydroisoquinolin-1-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c12-7-5-11-10-4-2-1-3-9(10)6-8-13-11/h1-4H,5-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAPQORJZZXZJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(C2=CC=CC=C21)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377913
Record name 2-(3,4-dihydroisoquinolin-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88422-81-5
Record name 3,4-Dihydro-1-isoquinolineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88422-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-dihydroisoquinolin-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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